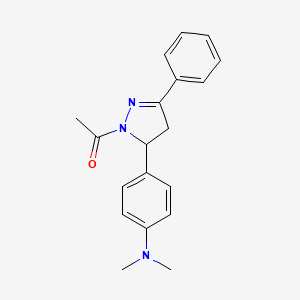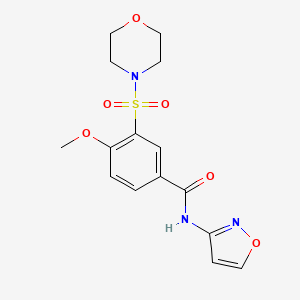![molecular formula C17H18Cl2O2 B5239828 1-Chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene](/img/structure/B5239828.png)
1-Chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene is an organic compound characterized by the presence of chloro and phenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene typically involves the reaction of 1-chloro-3-iodobenzene with 5-(3-chlorophenoxy)pentanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like N-methylpyrrolidone at elevated temperatures (around 170-173°C) for several hours. After the reaction, the mixture is cooled, filtered, and acidified with hydrochloric acid to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The chloro groups can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Substitution Reactions: Formation of amines or thiols derivatives.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of hydrocarbons.
Scientific Research Applications
1-Chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene involves its interaction with specific molecular targets. The chloro and phenoxy groups can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-phenylpropane: Similar in structure but lacks the extended phenoxy group.
1-Chloro-3-(4-chlorophenoxy)benzene: Similar but with a different substitution pattern on the phenoxy group.
Uniqueness
1-Chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene is unique due to its specific substitution pattern and the presence of both chloro and phenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-chloro-3-[5-(3-chlorophenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O2/c18-14-6-4-8-16(12-14)20-10-2-1-3-11-21-17-9-5-7-15(19)13-17/h4-9,12-13H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILAOAJIVWCEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-oxo-4-[(1-phenylethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B5239757.png)

![3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5239759.png)
![3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline](/img/structure/B5239763.png)
![N-(2-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5239780.png)
![[3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B5239788.png)
![1-[(5-nitro-2-thienyl)methyl]pyrrolidine](/img/structure/B5239789.png)
![1-(2-bicyclo[2.2.1]heptanyl)piperidin-4-ol](/img/structure/B5239792.png)

![methyl 4-({[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5239810.png)
![N-(5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B5239815.png)

![N-[4-(butylthio)phenyl]-2,2-diphenylacetamide](/img/structure/B5239837.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5239848.png)
